molecular formula C16H17O9- B1264647 trans-5-O-caffeoyl-D-quinate

trans-5-O-caffeoyl-D-quinate

Cat. No.: B1264647
M. Wt: 353.3 g/mol
InChI Key: CWVRJTMFETXNAD-NXLLHMKUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

trans-5-O-Caffeoyl-D-quinate, more commonly known as Chlorogenic acid (CGA) or 5-O-Caffeoylquinic acid (5-CQA), is a key specialized plant metabolite from the class of caffeoylquinic acids (CQAs) . This compound is an ester formed from caffeic acid and (-)-quinic acid, with the molecular formula C16H18O9 and a molar mass of 354.31 g/mol . It is widely recognized as a significant intermediate in lignin biosynthesis in plants and serves as a major polyphenol in many food products, most notably in coffee, where a single cup can contain 70-350 mg of this compound . In research, Chlorogenic acid is valued for its broad spectrum of bioactivities. It exhibits strong antioxidant properties and functions as an effective anti-inflammatory agent by modulating the MAPK and NF-κB signaling pathways, thereby suppressing the expression of key inflammatory cytokines . Its neuroprotective potential is a major area of investigation, with studies indicating it can reverse cognitive deficits in models of Alzheimer's disease and may benefit other neurological conditions like Parkinson's disease . Furthermore, it shows promise in metabolic research for its ability to inhibit α-glucosidase, enhance glucose and lipid metabolism, and potentially mitigate the incidence of type 2 diabetes and obesity . The compound's bioactivity is also linked to its role as an Nrf2 activator, making it a potent indirect antioxidant . This product is presented for research applications only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17O9-

Molecular Weight

353.3 g/mol

IUPAC Name

(1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/p-1/b4-2+/t11-,12-,14+,16-/m1/s1

InChI Key

CWVRJTMFETXNAD-NXLLHMKUSA-M

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)[O-])O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)[O-])O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Trans 5 O Caffeoyl D Quinate

Integration within the Phenylpropanoid Biosynthetic Pathway

The synthesis of trans-5-O-caffeoyl-D-quinate is an integral part of the general phenylpropanoid pathway, a major route in plant secondary metabolism responsible for the production of a wide array of phenolic compounds. This pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various hydroxycinnamoyl-CoAs, which serve as central intermediates for numerous downstream products, including lignin (B12514952), flavonoids, and, pertinent to this discussion, hydroxycinnamic acid esters like this compound.

Cinnamate (B1238496) Derivative Precursors and Intermediates

The journey from L-phenylalanine to this compound involves several key cinnamate derivative precursors and intermediates. The initial steps of the phenylpropanoid pathway set the stage for the formation of the core hydroxycinnamoyl moiety.

The key sequential intermediates are:

L-phenylalanine: The aromatic amino acid that serves as the primary precursor.

Cinnamic acid: Formed from L-phenylalanine through deamination by the enzyme phenylalanine ammonia-lyase (PAL).

p-Coumaric acid: Generated by the hydroxylation of cinnamic acid at the C4 position by cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase.

p-Coumaroyl-CoA: The activated form of p-coumaric acid, produced by the action of 4-coumarate:CoA ligase (4CL). This molecule represents a critical branch point in the pathway.

Branch Points Leading to Quinate Esterification

The biosynthesis of this compound diverges from the central phenylpropanoid pathway at the level of p-coumaroyl-CoA. From this pivotal intermediate, two primary routes lead to the formation of this compound, both involving the esterification of D-quinic acid.

Route 1: Esterification followed by hydroxylation:

p-Coumaroyl-CoA is esterified with D-quinic acid to form trans-5-O-(4-coumaroyl)-D-quinate . This reaction is catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT).

Subsequently, trans-5-O-(4-coumaroyl)-D-quinate is hydroxylated at the 3'-position of the p-coumaroyl moiety to yield This compound . This crucial step is catalyzed by the enzyme 5-O-(4-coumaroyl)-D-quinate 3'-monooxygenase (CYP98A3).

Route 2: Hydroxylation followed by esterification:

p-Coumaroyl-CoA is first hydroxylated to form caffeoyl-CoA . This reaction is also mediated by a 3'-hydroxylase.

Caffeoyl-CoA is then esterified with D-quinic acid by the enzyme HQT to produce This compound .

While both pathways are plausible, the route involving the hydroxylation of the quinate ester is a well-documented mechanism for the synthesis of this compound in several plant species.

Characterization of Key Enzymes Catalyzing this compound Formation

The enzymatic machinery responsible for the later stages of this compound biosynthesis is highly specific. The central enzyme in the ester hydroxylation pathway is 5-O-(4-coumaroyl)-D-quinate 3'-monooxygenase.

5-O-(4-coumaroyl)-D-quinate 3'-Monooxygenase (CYP98A3, EC 1.14.14.96)

This enzyme is a member of the cytochrome P450 superfamily, specifically the CYP98A subfamily. It is a heme-thiolate protein that plays a pivotal role in the 3'-hydroxylation of p-coumaroyl esters.

As a typical cytochrome P450 monooxygenase, the catalytic activity of CYP98A3 is strictly dependent on the presence of molecular oxygen (O₂) and a reducing agent, typically NADPH. The catalytic cycle involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate.

trans-5-O-(4-coumaroyl)-D-quinate + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

The catalytic cycle can be summarized in the following key steps:

Substrate Binding: The substrate, trans-5-O-(4-coumaroyl)-D-quinate, binds to the active site of the enzyme.

First Electron Transfer: The heme iron in the ferric state (Fe³⁺) is reduced to the ferrous state (Fe²⁺) by an electron transferred from NADPH via a cytochrome P450 reductase.

Oxygen Binding: Molecular oxygen binds to the ferrous heme iron.

Second Electron Transfer: A second electron is transferred from NADPH, again via the reductase, to the Fe²⁺-O₂ complex.

O-O Bond Cleavage: The dioxygen bond is cleaved, leading to the formation of a highly reactive ferryl-oxo intermediate and the release of a water molecule.

Substrate Hydroxylation: The ferryl-oxo intermediate abstracts a hydrogen atom from the 3'-position of the p-coumaroyl ring of the substrate, followed by the rebound of the hydroxyl group to the resulting radical, forming the hydroxylated product, this compound.

Product Release: The product is released from the active site, and the enzyme returns to its initial state.

Cofactor Role in Catalysis
NADPHProvides the reducing equivalents (electrons) for the reduction of the heme iron and the activation of molecular oxygen.
O₂The source of the oxygen atom that is incorporated into the substrate to form the hydroxyl group.

The enzyme 5-O-(4-coumaroyl)-D-quinate 3'-monooxygenase exhibits a high degree of substrate specificity and regiospecificity.

Substrate Specificity:

The primary substrate for this enzyme is trans-5-O-(4-coumaroyl)-D-quinate .

It can also utilize trans-5-O-(4-coumaroyl)shikimate as a substrate, converting it to trans-5-O-caffeoylshikimate. In some plant species, the efficiency of conversion for the shikimate ester can be comparable to or even greater than that for the quinate ester. nih.govnih.gov

Studies have shown that free p-coumaric acid, its CoA ester, and other related compounds are not effective substrates, highlighting the enzyme's preference for the esterified forms. nih.gov

Regiospecificity:

The hydroxylation reaction is highly specific to the 3'-position of the aromatic ring of the p-coumaroyl moiety.

The enzyme demonstrates a strong preference for the trans-isomer of its substrate. The cis-isomer of 5-O-(4-coumaroyl)-D-quinate is not a substrate. nih.gov

Furthermore, the position of the ester linkage on the quinic acid ring is crucial. trans-4-O-(4-coumaroyl)-D-quinate and trans-3-O-(4-coumaroyl)-D-quinate are not substrates for the enzyme, indicating a strict requirement for the esterification at the 5-hydroxyl group of D-quinic acid. nih.gov

Substrate Enzymatic Activity
trans-5-O-(4-coumaroyl)-D-quinateActive
trans-5-O-(4-coumaroyl)shikimateActive
cis-5-O-(4-coumaroyl)-D-quinateInactive nih.gov
trans-4-O-(4-coumaroyl)-D-quinateInactive nih.gov
trans-3-O-(4-coumaroyl)-D-quinateInactive nih.gov
p-Coumaric acidInactive nih.gov
p-Coumaroyl-CoAInactive nih.gov
Regulatory Mechanisms of Enzyme Activity (e.g., Light Induction)

The synthesis of this compound is subject to regulation by various environmental factors, with light being a prominent inducer. In carrot cell suspension cultures, the activity of microsomal 5-O-(4-coumaroyl)-D-quinate/shikimate 3'-hydroxylase, a key enzyme in the chlorogenic acid pathway, is significantly increased by in vivo irradiation with blue/UV light. nih.gov This suggests that light plays a crucial role in modulating the production of caffeic acid conjugates. nih.gov Furthermore, abiotic stressors such as UV radiation have been shown to induce the biosynthesis of CGA as a defense mechanism in plants. nih.gov The transcript levels of enzymes like Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) are elevated under UV light radiation, indicating a significant role for these enzymes in light stress conditions. nih.gov In tomato plants, it has been observed that the accumulation of CGA is influenced by light conditions, with higher levels found in plants exposed to high light compared to low light. researchgate.net This response to excess light is part of the plant's protective mechanisms against oxidative stress. nih.govnih.gov

Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT)

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) is a pivotal enzyme in the biosynthesis of this compound. frontiersin.org It belongs to the BAHD acyltransferase superfamily. nih.gov

The primary role of HQT is to catalyze the transesterification reaction that forms this compound from caffeoyl-CoA and D-quinic acid. frontiersin.orgresearchgate.net This pathway is considered the most significant route for CGA production in many plant species, including those in the Solanaceae family like tomato and potato. nih.govfrontiersin.org While other pathways for CGA biosynthesis have been proposed, the HQT-mediated pathway is recognized as predominant in several plants. nih.govresearchgate.net The enzyme exhibits a high affinity for quinic acid as the acyl acceptor. nih.govfrontiersin.org In some species, HQT also demonstrates a secondary activity, chlorogenate:chlorogenate transferase, which is involved in the synthesis of di-caffeoylquinic acids in the vacuole. frontiersin.orgoup.com

Functional genomics studies, including gene silencing and CRISPR-Cas9-mediated gene editing, have solidified the essential role of HQT in CGA biosynthesis. In tomato, silencing of the SlHQT gene resulted in a significant reduction of CGA, while its overexpression led to an accumulation of the compound. frontiersin.orggeneticagraria.it More definitively, CRISPR-generated knockout mutants of the tomato HQT gene showed a complete lack of CGA and other caffeoylquinic acids, indicating that the HQT pathway is almost exclusively responsible for CQA biosynthesis in this species. nih.govresearchgate.netfrontiersin.org Similar results have been observed in other plants; for instance, RNAi suppression of the HQT gene in tobacco led to a 98% reduction in CGA levels. nih.gov These studies not only confirm the function of HQT but also reveal a metabolic reorganization in its absence, with an increase in other phenolic compounds like flavonoids and hydroxycinnamoyl-glucoses. nih.govfrontiersin.org

Table 1: Impact of HQT Gene Modification on Chlorogenic Acid (CGA) Levels in Various Plant Species

Plant SpeciesGenetic ModificationEffect on CGA LevelsReference
Tomato (Solanum lycopersicum)Overexpression85% Increase nih.gov
Tomato (Solanum lycopersicum)Silencing98% Reduction nih.gov
Tomato (Solanum lycopersicum)CRISPR KnockoutComplete Absence nih.govresearchgate.net
Tobacco (Nicotiana tabacum)RNAi Suppression98% Reduction nih.gov
Artichoke (Cynara cardunculus)Silencing82% Reduction nih.gov

Interplay with Caffeoyl Shikimate Esterase (CSE) and 4-Coumarate/Coenzyme A Ligase (4CL)

The biosynthesis of this compound is intricately linked with the broader phenylpropanoid pathway, which also provides precursors for lignin biosynthesis. Caffeoyl shikimate esterase (CSE) and 4-coumarate/coenzyme A ligase (4CL) are key enzymes in this network. researchgate.netresearchgate.net

Both lignin and chlorogenic acid biosynthesis pathways share common precursors derived from phenylalanine. researchgate.net 4CL is a crucial enzyme that catalyzes the formation of CoA thioesters from various hydroxycinnamic acids, including p-coumaric acid and caffeic acid, which are precursors for both lignin monomers and chlorogenic acid. researchgate.netnih.gov CSE plays a central role in the lignin biosynthetic pathway by converting caffeoyl shikimate into caffeic acid. researchgate.netnih.govnih.govugent.be This reaction provides a key intermediate that can then be activated by 4CL to form caffeoyl-CoA, a direct precursor for both lignin and, through the action of HQT, chlorogenic acid. researchgate.netmdpi.com The downregulation of genes encoding these enzymes can significantly impact the levels of lignin and other phenylpropanoid compounds. frontiersin.org The interplay between these enzymes highlights the metabolic branch point between the synthesis of structural polymers like lignin and the production of soluble phenolic compounds such as this compound. researchgate.net

Quinic Acid Dehydrogenase (QDH) and its Evolutionary Relationship to Shikimic Acid Dehydrogenase (SDH)

Quinic acid, a core component of this compound, is synthesized by quinate dehydrogenase (QDH). This enzyme is evolutionarily related to shikimate dehydrogenase (SDH), a central enzyme in the primary metabolic pathway for aromatic amino acid biosynthesis. nih.govnih.gov

QDH catalyzes the reduction of 3-dehydroquinate to quinate, while SDH catalyzes the reduction of 3-dehydroshikimate to shikimate. nih.govpublish.csiro.au Both enzymes belong to the same gene family and share structural similarities. nih.gov Phylogenetic analysis indicates that SDH and QDH diverged after a gene duplication event that occurred just before the split between angiosperms and gymnosperms. nih.govuvic.ca Non-seed plants typically possess a single gene that encodes for an enzyme with primarily SDH activity. nih.gov Following the gene duplication in seed plants, one copy retained the ancestral SDH function, essential for primary metabolism, while the other copy evolved to gain QDH activity, facilitating the production of quinate for secondary metabolism. nih.govuvic.ca This neofunctionalization is thought to have been facilitated by a few key mutations. For example, a single amino acid substitution from tyrosine to glycine in the active site of an angiosperm SDH was sufficient to confer some QDH function. nih.gov In some species, distinct QDH and SDH activities have been identified, with their levels varying during different developmental stages, such as fruit development in kiwifruit. publish.csiro.au

Table 2: Comparison of Quinate Dehydrogenase (QDH) and Shikimate Dehydrogenase (SDH)

FeatureQuinate Dehydrogenase (QDH)Shikimate Dehydrogenase (SDH)Reference
Metabolic PathwaySecondary Metabolism (Quinate synthesis)Primary Metabolism (Shikimate pathway) nih.govnih.gov
Substrate3-Dehydroquinate3-Dehydroshikimate nih.govpublish.csiro.au
ProductQuinic AcidShikimic Acid nih.govpublish.csiro.au
Evolutionary OriginEvolved from SDH after gene duplication in seed plantsAncestral enzyme in the shikimate pathway nih.govuvic.ca

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound, a major chlorogenic acid (CGA), is a complex process governed by a multi-layered regulatory network. This network operates at both the genetic and molecular levels, primarily through the control of structural genes that encode the requisite biosynthetic enzymes. The expression of these genes is meticulously orchestrated by a variety of regulatory genes, ensuring that the synthesis of this important secondary metabolite aligns with the plant's developmental stage and response to environmental cues. Key structural genes in this pathway include hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) and p-coumaroyl ester 3'-hydroxylase (C3'H), the latter of which is encoded by genes such as CYP98A3.

Transcriptional and Post-Transcriptional Control of Biosynthetic Genes (e.g., CYP98A3, HQT)

The regulation of CGA biosynthesis is predominantly managed at the transcriptional level, where the expression of structural genes is controlled by transcription factors (TFs). mdpi.com Several families of TFs, including MYB, WRKY, ERF, and bHLH, have been identified as key regulators of the phenylpropanoid metabolic pathway, which gives rise to CGAs. mdpi.com

MYB transcription factors are particularly prominent in this regulatory framework. For instance, the overexpression of Arabidopsis thaliana PRODUCTION OF ANTHOCYANIN PIGMENT 1 (AtPAP1), an R2R3-MYB transcription factor, in hairy roots of Platycodon grandiflorum led to a significant upregulation of all seven CGA biosynthetic genes examined, resulting in a nearly 900% increase in CGA accumulation. mdpi.com Similarly, heterologous expression of another Arabidopsis MYB factor, AtMYB12, in tomato was shown to directly target and activate key genes in the CGA pathway, including PAL, C4H, 4CL, C3'H, and HQT, leading to a 16-fold increase in phenylpropanoid accumulation. mdpi.com In Lonicera macranthoides, the transcription factor LmMYB15 has been shown to specifically bind to and activate the promoters of genes like 4CL, thereby enhancing CGA biosynthesis. nih.gov

The promoters of phenylpropanoid metabolism genes, including CYP98A3, often contain conserved cis-acting sequences, such as MACCWAMC elements, which are recognized and bound by MYB transcription factors. nih.gov The expression of CYP98A3 itself is developmentally regulated and has been observed to be highest in lignifying cells within the stem and root, and it is also inducible by wounding, a characteristic shared with other genes involved in phenylpropanoid metabolism. nih.govnih.gov

Hormonal signals also play a crucial role in transcriptional regulation. Jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA), are signaling molecules that can trigger the biosynthesis of various polyphenolic compounds through extensive transcriptional reprogramming. nih.gov Treatment of Gardenia jasminoides cells with MeJA led to the upregulation of 17 differentially expressed genes involved in CGA biosynthesis, including those encoding PAL, C4H, 4CL, HCT, and C3'H. nih.govfrontiersin.org

While transcriptional control is well-documented, the role of post-transcriptional regulation in CGA biosynthesis is less understood. However, insights can be drawn from the related lignin biosynthesis pathway, which shares common enzymatic steps. In this pathway, mechanisms such as alternative splicing, microRNAs, and long non-coding RNAs have been shown to regulate gene expression. frontiersin.org Alternative splicing can increase proteomic diversity from a single gene, and it has been reported that a significant percentage of genes in xylem, including those related to the cell wall, are alternatively spliced. frontiersin.org This suggests that post-transcriptional modifications could provide an additional layer of control for genes like CYP98A3 and HQT, although specific instances directly targeting these genes in the context of CGA synthesis require further research.

Impact of Genetic Manipulation on Metabolite Accumulation Profiles

Genetic engineering has proven to be a powerful tool for elucidating the function of key biosynthetic genes and for modifying the accumulation of this compound and related compounds in plants. Studies involving the overexpression, silencing, or knockout of HQT and CYP98A3 have definitively confirmed their critical roles in the CGA biosynthetic pathway.

Manipulation of the HQT gene has profound effects on CGA levels. In tomato (Solanum lycopersicum), the overexpression of HQT resulted in an 85% increase in CGA content, whereas silencing the gene via RNA interference (RNAi) led to a drastic 98% reduction. nih.govnih.gov More recent studies using CRISPR-Cas9 to generate complete knock-out mutants of tomato HQT confirmed that the HQT-mediated pathway is almost entirely responsible for the biosynthesis of caffeoylquinic acids (CQAs) in the plant. nih.govresearchgate.net These knockout plants did not accumulate CGA and showed a metabolic shift, with higher levels of hydroxycinnamoyl-glucose and flavonoids. nih.govresearchgate.net Similar results have been observed in other species. In artichoke, silencing of the HQT gene caused an 82% reduction in CGA content. nih.gov

The gene CYP98A3 encodes p-coumaroyl ester 3'-hydroxylase (C3'H), an essential enzyme that catalyzes the 3-hydroxylation of p-coumaroyl quinate to produce 5-O-caffeoyl-D-quinate (in one of the proposed pathways) or the hydroxylation of p-coumaroyl shikimate, a precursor for lignin and other phenylpropanoids. nih.govnih.gov Functional characterization of CYP98A3 from Arabidopsis thaliana confirmed its activity in converting p-coumaroyl quinate and p-coumaroyl shikimate into their corresponding caffeoyl esters. nih.gov Disruption of the CYP98A3 gene in Arabidopsis and rice results in significant developmental phenotypes, including irregular vasculature and ectopic lignification, highlighting the gene's crucial role in the broader phenylpropanoid pathway. researchgate.net These mutants exhibit altered phenolic profiles, underscoring the centrality of C3'H in directing metabolic flux towards the synthesis of CGAs and lignin monomers. researchgate.net

The table below summarizes the outcomes of several key genetic manipulation studies targeting CGA biosynthetic genes.

GeneSpeciesGenetic ModificationImpact on Metabolite AccumulationReference
HQTTomato (Solanum lycopersicum)Overexpression85% increase in CGA content. nih.gov
HQTTomato (Solanum lycopersicum)RNAi Silencing98% reduction in CGA content. nih.govnih.gov
HQTTomato (Solanum lycopersicum)CRISPR KnockoutComplete absence of CGA and other caffeoylquinic acids. Increased levels of hydroxycinnamoyl-glucose and flavonoids. nih.govresearchgate.net
HQTArtichoke (Cynara cardunculus)Gene Silencing82% reduction in CGA content. nih.gov
AtPAP1 (Transcription Factor)Platycodon grandiflorum (Hairy Roots)Overexpression~900% (9.89-fold) increase in CGA accumulation. mdpi.com
CYP98A3 (C3'H)Arabidopsis thalianaGene Disruption (Mutant)Altered phenolic profiles and ectopic lignification, confirming its role as a crucial step in the pathway. researchgate.net

Occurrence and Distribution of Trans 5 O Caffeoyl D Quinate in Biological Systems

Phylogenetic and Ontogenetic Distribution Across Plant Species

The presence and concentration of trans-5-O-caffeoyl-D-quinate are subject to genetic and developmental regulation, leading to distinct accumulation patterns among and within plant species.

This compound has been identified in a broad spectrum of plant taxa, highlighting its widespread importance in the plant kingdom.

Camellia sinensis (Tea Plant): Fresh shoots of the tea plant contain notable amounts of chlorogenic acid, including the this compound isomer. maxapress.com The phenolic profile, which includes this compound, is a key characteristic of tea. maxapress.comnih.gov

Daucus carota (Carrot): Cell suspension cultures of carrot are known to actively synthesize this compound, where it is a predominant caffeic acid conjugate. nih.govscience.gov

Coffea canephora (Robusta Coffee): This species is particularly rich in caffeoylquinic acids, with this compound (often referred to as 5-CQA) being one of the most abundant phenolic compounds in the beans (grains). nih.govresearchgate.netresearchgate.net It is also present in other parts of the plant, such as the leaves. nih.gov

Solanum lycopersicum (Tomato): As a member of the Solanaceae family, the tomato plant synthesizes chlorogenic acids as part of its metabolic processes. researchgate.netohsu.edu Research indicates that enzymes within tomato are capable of using caffeoylquinic acid isomers as substrates for further metabolic conversions. ohsu.edu

Moringa oleifera : The leaves of this plant are a source of various caffeoyl quinic acid derivatives. nih.govspringermedicine.com A related species, Moringa ovalifolia, has been shown to contain trans and cis isomers of 5-O-caffeoylquinic acid. researchgate.net

The accumulation of this compound is highly compartmentalized within the plant, concentrating in specific tissues and subcellular locations where its function is most required.

In Coffea canephora, the distribution changes with leaf development. In very young leaves, caffeoylquinic acids are closely associated with chloroplasts. nih.gov As the leaves mature, these compounds accumulate in chlorenchymatous bundle sheath cells and subsequently in phloem sclerenchyma cells. nih.gov The concentration is also significantly higher in juvenile leaves compared to adult leaves. nih.gov The coffee grain, or bean, is a primary site of accumulation, where levels of caffeoylquinic acids remain relatively stable during the final stages of development. researchgate.net In various Solanum species, including relatives of the eggplant, the fruit is a major sink for the accumulation of these compounds. nih.govbohrium.com Furthermore, studies using carrot cell cultures demonstrate the capacity for synthesis and accumulation in undifferentiated callus tissues. nih.govscience.gov

Table 1: Phylogenetic Distribution and Tissue-Specific Accumulation of this compound

Plant Species Family Primary Tissues of Accumulation Key Findings
Camellia sinensis Theaceae Fresh Shoots, Leaves A characteristic component of the plant's phenolic profile. maxapress.com
Daucus carota Apiaceae Roots, Callus Cultures Actively synthesized in cell suspension cultures. nih.govscience.gov
Coffea canephora Rubiaceae Grains (Beans), Leaves Highly abundant in beans; concentration in leaves decreases with age. nih.govresearchgate.net
Solanum lycopersicum Solanaceae Fruits, Leaves Present as a key intermediate in the phenylpropanoid pathway. researchgate.netohsu.edu

Ecological and Physiological Roles of this compound in Plants

This compound is not an inert metabolic byproduct; it is a dynamic molecule involved in a range of physiological processes, particularly in mediating the plant's response to its environment.

Phenolic compounds, including chlorogenic acids, are integral to the plant's innate immune system. nih.gov They function as defensive chemicals against a variety of pathogens. Research on eggplants (Solanum melongena) has shown that in response to fungal infection by Verticillium dahliae, the roots of treated plants accumulate significantly higher levels of caffeic acid, a foundational component of this compound. nih.gov This accumulation is linked to enhanced disease resistance, likely by reinforcing the plant cell wall against fungal invasion. nih.gov The compound's role in plant defense responses and immune regulation is considered vital for plant survival. mdpi.com

Plants modulate their secondary metabolism to cope with unfavorable environmental conditions. nih.gov this compound is implicated in tolerance to abiotic stressors like high salinity and excessive light.

Salt Tolerance: Plants under salt stress produce a variety of metabolites to maintain cellular homeostasis. nih.gov While the direct mechanism is complex, the antioxidant properties of phenolic compounds like this compound are believed to contribute to mitigating the oxidative stress induced by high salinity.

Light Stress: There is strong evidence for a photoprotective role. In young coffee leaves, the localization of caffeoylquinic acids within chloroplasts suggests they help shield the photosynthetic machinery from light-induced damage. nih.gov Furthermore, the biosynthesis of this compound in carrot cells is significantly upregulated by exposure to blue/UV light, indicating an adaptive response to high-light conditions. nih.gov This upregulation is part of a broader strategy where plants accumulate phenolic compounds to defend against UV radiation and high light intensity. mdpi.comnih.gov

Lignin (B12514952) is a complex polymer that provides structural rigidity to the plant cell wall. The biosynthesis of lignin and this compound are linked through the phenylpropanoid pathway. This compound is recognized as an important intermediate in the lignin biosynthesis pathway. nih.govresearchgate.net Caffeoyl-CoA, a direct precursor to the formation of this compound, is also a building block for lignin monomers. researchgate.net The presence of this compound in the vascular tissues of aging coffee leaves further supports its involvement in the lignification of these structural cells. nih.gov Manipulating enzymes within this pathway, such as Caffeoyl Shikimate Esterase, has been shown to alter lignin content in plants, confirming the interconnectedness of these metabolic routes. nih.gov

Table 2: Ecological and Physiological Roles of this compound in Plants

Role Stressor/Process Observed Effect Plant System
Biotic Defense Pathogen Attack Accumulation of precursors in roots enhances resistance to fungal pathogens. nih.gov Solanum melongena
Abiotic Tolerance Light Stress Upregulation of biosynthesis upon light exposure; localization in chloroplasts suggests a photoprotective function. nih.govnih.gov Daucus carota, Coffea canephora
Abiotic Tolerance Salt Stress Contributes to antioxidant defense systems to mitigate cellular damage. nih.gov General Plant Response

| Structural Support | Lignification | Acts as a key metabolic intermediate in the lignin biosynthesis pathway. nih.govresearchgate.net | Coffea canephora |

Table of Mentioned Compounds

Compound Name
This compound
5-caffeoylquinic acid (5-CQA)
Caffeic acid
Chlorogenic acid
Coniferyl aldehyde
Ferulic acid
Isoquercitrin
Neochlorogenic acid
Nictoflorin
p-coumaric acid
Phenylacetic acid
Quinic acid
Rutin
Shikimic acid
Theacrine

Metabolism and Biotransformation of Trans 5 O Caffeoyl D Quinate

In Vivo Metabolic Fate in Animal Models

Studies in animal models, particularly rodents, have been instrumental in elucidating the absorption, distribution, and transformation of trans-5-O-caffeoyl-D-quinate.

Research in Wistar rats indicates that the bioavailability of caffeoylquinic acids (CQAs) is complex. mdpi.com Upon ingestion, a portion of 5-CQA is absorbed in the upper gastrointestinal tract. However, a significant amount passes intact to the colon. rsc.org In plasma, various CQA isomers and their metabolites, including caffeic acid, ferulic acid, and p-coumaric acid, have been detected. mdpi.com The excretion products found in urine include isomers like 4-CQA and 5-CQA, as well as numerous metabolites such as dihydrocaffeic acid, vanillic acid, and p-hydroxybenzoic acid, demonstrating systemic absorption of both the parent compound and its derivatives. mdpi.com To avoid interference from CQAs present in standard plant-based laboratory animal diets, the use of a synthetic diet free of these compounds is recommended for accurate bioactivity studies. nih.gov

Table 1: Detected Metabolites of this compound in Rodent Plasma and Urine

Matrix Detected Compounds
Plasma 3-CQA, 4-CQA, 5-CQA, 3,4-diCQA, 3,5-diCQA, 4,5-diCQA, Caffeic acid, Ferulic acid, Isoferulic acid, p-Coumaric acid
Urine 4-CQA, 5-CQA, Caffeic acid, Dihydrocaffeic acid, Ferulic acid, Isoferulic acid, p-Coumaric acid, Sinapic acid, p-Hydroxybenzoic acid, Gallic acid, Vanillic acid

Data sourced from studies on Wistar rats. mdpi.com

The biotransformation of this compound is initiated by enzymatic hydrolysis. The primary step is the ester hydrolysis catalyzed by cinnamoyl esterase enzymes, which cleaves the ester bond to release caffeic acid and quinic acid. rsc.orgresearchgate.net This enzymatic activity is largely attributed to the gut microbiota. rsc.org

Further metabolism involves several key enzymes. Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) is a crucial enzyme that catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to quinic acid to form 5-CQA. mdpi.com Conversely, the reverse reaction can also occur. researchgate.net Other enzymes implicated in the broader metabolism of related compounds include hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), p-coumaroyl ester 3'-hydroxylase (C3'H), and caffeoyl shikimate esterase (CSE). mdpi.comnih.gov These enzymes are involved in a network of pathways that interconvert various hydroxycinnamic acids and their esters. mdpi.comnih.gov For instance, HCT can convert 5-CQA to dicaffeoylquinic acids (diCQAs) in vitro. rsc.org

The gut microbiota plays a pivotal role in the biotransformation of this compound. rsc.orgnih.gov The majority of ingested 5-CQA reaches the colon, where it is extensively metabolized by resident bacteria. rsc.orgresearchgate.net The initial and rate-limiting step is the hydrolysis of the ester bond by microbial cinnamoyl esterases. rsc.org Several bacterial species, including Escherichia coli, Bifidobacterium lactis, Lactobacillus gasseri, and Lactobacillus johnsonii, have been identified as producers of this enzyme. rsc.org

Following hydrolysis, the resulting caffeic acid and quinic acid undergo further transformations. These include hydrogenation and dehydroxylation, leading to a variety of low-molecular-weight phenolic acids. rsc.orgresearchgate.net Key microbial metabolites derived from 5-CQA include m-coumaric acid and hydroxylated derivatives of phenylpropanoic, benzoic, and hippuric acids. rsc.org These gut-derived metabolites are more readily absorbed into systemic circulation than the parent compound. rsc.org A study using Lactobacillus reuteri demonstrated its ability to bioconvert 5-CQA into several metabolites, and notably identified esculetin (B1671247) as a novel 5-CQA-derived metabolite produced by a gut bacterium. nih.govresearchgate.net The metabolic pathways can vary among individuals, reflecting differences in gut microbiota composition. researchgate.net

Table 2: Gut Microbiota Involved in this compound Biotransformation

Bacterial Species Enzymatic Activity / Role Resulting Metabolites
Lactobacillus reuteri Cinnamoyl esterase, Oxidative pathways Caffeic acid, Esculetin, other metabolites nih.govresearchgate.net
Bacteroides fragilis Studied for biotransformation No significant conversion observed in one study nih.govresearchgate.net
Bifidobacterium longum Studied for biotransformation No significant conversion observed in one study nih.govresearchgate.net
Escherichia coli Cinnamoyl esterase production Caffeic acid, Quinic acid rsc.org
Bifidobacterium lactis Cinnamoyl esterase production Caffeic acid, Quinic acid rsc.org
Lactobacillus gasseri Cinnamoyl esterase production Caffeic acid, Quinic acid rsc.org

Cellular Metabolic Conversion in In Vitro Models

In vitro models using recombinant enzymes and cell cultures have provided a more detailed understanding of the specific enzymatic conversions of this compound at a cellular level. Experiments with recombinant hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) have shown its capability to catalyze the reverse reaction, converting caffeoyl-5-O-quinate into caffeoyl-CoA in the presence of coenzyme A. researchgate.net Furthermore, HCT has been demonstrated in vitro to synthesize 3,5-O-dicaffeoylquinic acid from 5-CQA, highlighting a potential pathway for the formation of more complex esters. researchgate.net

These in vitro assays confirm that specific isomers are preferred substrates for these enzymes. For instance, HQT efficiently uses the 5-CQA isomer as a substrate for the reverse reaction to produce caffeoyl-CoA, suggesting it is a likely in vivo substrate. researchgate.net Such studies are crucial for dissecting the complex biosynthetic and metabolic pathways and understanding the substrate specificity of the involved enzymes. mdpi.comresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Caffeoylquinic Acids

Influence of Caffeoyl Moiety Position on Biological Activity

The specific position at which the caffeoyl group esterifies the quinic acid has a profound impact on the biological activity of the resulting CQA isomer. Studies comparing various di-O-caffeoylquinic acids (di-CQAs) have revealed that the relative positioning of the two caffeoyl moieties is a critical factor. mdpi.comnih.govnih.govresearchgate.netdntb.gov.ua

Research has consistently shown that di-CQAs with adjacent caffeoyl groups, such as 3,4-di-O-caffeoylquinic acid (3,4-COQ) and 4,5-di-O-caffeoylquinic acid (4,5-COQ), exhibit superior antioxidant capabilities in chemical-based assays compared to their non-adjacent counterparts like 1,3-di-O-caffeoylquinic acid (1,3-COQ), 1,5-di-O-caffeoylquinic acid (1,5-COQ), and 3,5-di-O-caffeoylquinic acid (3,5-COQ). mdpi.comnih.govnih.govresearchgate.netdntb.gov.ua This enhanced activity is often quantified by lower IC50 values in antioxidant assays, indicating greater potency. mdpi.comnih.gov For instance, in Fe2+-chelating assays, the adjacent di-CQAs displayed more significant UV-Vis spectra, suggesting a stronger interaction with the metal ions. mdpi.comnih.govnih.gov

Interestingly, the trend observed in chemical antioxidant assays does not always directly translate to cellular activity. In studies assessing cytoprotective effects against oxidative damage in bone marrow-derived mesenchymal stem cells, the non-adjacent di-CQAs, specifically 1,3-COQ and 1,5-COQ, demonstrated a higher protective effect than the adjacent isomers. mdpi.comnih.govnih.gov This suggests that while the proximity of caffeoyl groups may enhance direct radical scavenging, other factors like molecular shape and membrane permeability come into play in a cellular context.

Table 1: Influence of Caffeoyl Moiety Position on Antioxidant and Cytoprotective Effects of di-O-caffeoylquinic acids.

Compound Caffeoyl Moiety Positions Antioxidant Activity (Chemical Assays) Cytoprotective Effect (Cellular Assays)
3,4-di-O-caffeoylquinic acid Adjacent (3,4) High Moderate
4,5-di-O-caffeoylquinic acid Adjacent (4,5) High Moderate
1,3-di-O-caffeoylquinic acid Non-adjacent (1,3) Moderate High
1,5-di-O-caffeoylquinic acid Non-adjacent (1,5) Moderate High
3,5-di-O-caffeoylquinic acid Non-adjacent (3,5) Moderate Moderate

Data synthesized from findings in referenced studies. mdpi.comnih.govnih.gov

Correlation Between the Number of Caffeoyl Moieties and Functional Potency

This principle is clearly illustrated in studies comparing mono-, di-, and tri-caffeoylquinic acids. For example, research has shown that 3,4,5-tri-O-caffeoylquinic acid exhibits the highest accelerating activity on ATP production among a range of tested CQAs. jst.go.jpnih.gov This suggests that the presence of more caffeoyl groups is crucial for this specific biological effect. jst.go.jpnih.gov Similarly, the antioxidant capacity of CQAs has been shown to be related to the number of caffeoyl groups on the quinic acid ring. mdpi.com Compounds with a higher number of caffeoyl groups, such as di- and tri-CQAs, demonstrate enhanced activity compared to their mono-caffeoylated counterparts. researchgate.net

This enhancement in activity is attributed to the increased number of conjugated double bonds provided by multiple caffeoyl groups, which play a vital role in stabilizing radicals through resonance. nih.gov The presence of multiple caffeoyl groups also enhances the potential for inhibiting enzymes like maltase, with tri-caffeoyl derivatives showing significantly lower IC50 values than di-caffeoyl derivatives. sci-hub.se However, it is noteworthy that for some biological activities, such as anti-HBV effects, while most caffeoylquinic acids show inhibitory activity, certain tricaffeoylquinic acids have been observed to promote viral replication, indicating a more complex relationship that may be target-specific. rsc.org

Table 2: Correlation of Caffeoyl Moiety Number with Biological Activity.

Compound Class Number of Caffeoyl Moieties Relative Antioxidant Activity Relative ATP Production Acceleration
Monocaffeoylquinic acids (monoCQAs) 1 Base Low
Dicaffeoylquinic acids (diCQAs) 2 Increased Moderate
Tricaffeoylquinic acids (triCQAs) 3 High High

General trends observed in referenced studies. jst.go.jpnih.govresearchgate.netmdpi.comscience.gov

Conformational Effects of the Cyclohexane (B81311) Skeleton on Reactivity

The three-dimensional conformation of the quinic acid's cyclohexane skeleton plays a crucial, yet often overlooked, role in the reactivity and biological activity of caffeoylquinic acids. mdpi.comnih.govnih.govresearchgate.netdntb.gov.ua The spatial arrangement of the caffeoyl moieties, dictated by the conformation of the central ring, can influence how the molecule interacts with biological targets and its ability to traverse cellular membranes. mdpi.com

The differing cytoprotective effects of adjacent versus non-adjacent di-CQAs provide a clear example of this conformational influence. It has been proposed that the superior cytoprotective activity of the non-adjacent 1,3-COQ and 1,5-COQ is due to their molecular shape. mdpi.com In these isomers, the two caffeoyl groups extend from the quinic acid core in different directions, resulting in a more elongated and narrower structure. This conformation may facilitate their passage across the cell membrane to reach intracellular targets. mdpi.com

Table 3: Conformational Effects and Postulated Consequences for di-O-caffeoylquinic acids.

Compound Isomer Type Caffeoyl Moiety Arrangement Postulated Molecular Shape Consequence for Cellular Activity
Adjacent (e.g., 3,4-COQ, 4,5-COQ) Clustered on one side of the ring Bulky, less elongated Potentially hindered membrane passage, favored for extracellular interactions
Non-adjacent (e.g., 1,3-COQ, 1,5-COQ) Extended in different directions Elongated, narrower Potentially facilitated membrane passage, favored for intracellular interactions

Based on hypotheses presented in referenced studies. mdpi.com

Mechanisms of Action of Trans 5 O Caffeoyl D Quinate

Antioxidant Mechanisms

The antioxidant capacity of trans-5-O-caffeoyl-D-quinate is multifaceted, involving direct interaction with reactive species and the modulation of endogenous defense systems. The caffeic acid portion of the molecule, with its catechol group (two adjacent hydroxyl groups on a phenyl ring), is considered the primary center for its antioxidant activity. researchgate.netbas.bg

This compound can neutralize free radicals through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). bas.bg

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching the radical's reactivity. The phenolic hydroxyl groups on the caffeic acid portion of 5-CQA are crucial for this process. bas.bg

Electron Transfer (ET): The ET mechanism involves the transfer of an electron from the antioxidant to the free radical. This is often followed by proton transfer (PT), in a process known as Single-Electron Transfer followed by Proton Transfer (SET-PT). bas.bg Another related pathway is the Sequential Proton Loss Electron Transfer (SPLET), where the antioxidant first loses a proton, and the resulting anion then donates an electron. bas.bg

Theoretical studies suggest that in aqueous environments, the SPLET mechanism is the most energetically favorable pathway for 5-CQA, indicating it is a highly probable mechanism of action at physiological pH. bas.bg The antiradical activity is largely attributed to the catechol structure of the caffeoyl group, which can form a stable ortho-semiquinone upon scavenging a radical. researchgate.net

Beyond direct scavenging, this compound stimulates the body's own antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxifying enzymes, often referred to as the antioxidant response element (ARE). nih.govgoogle.com

Research has shown that 5-CQA can rescue cells from oxidative damage by activating Nrf2. mdpi.com This activation leads to the upregulation of protective enzymes like Heme-Oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). google.com The activation of the Keap1/Nrf2 pathway by CQAs is considered a primary cellular defense against the cytotoxic effects of oxidative stress. nih.govgoogle.com This indirect mechanism provides a more sustained antioxidant effect compared to direct radical scavenging alone.

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been employed to elucidate the structural and electronic factors governing the antioxidant capacity of 5-CQA. bas.bgresearchgate.net These studies analyze thermodynamic descriptors related to antioxidant mechanisms, such as Bond Dissociation Enthalpy (BDE) for HAT, and Ionization Potential (IP) for SET-PT. bas.bgrsc.org

DFT calculations confirm that the antioxidant properties of 5-CQA are almost entirely dependent on the caffeic acid fragment, with the quinic acid portion having minimal influence on the radical scavenging capabilities. bas.bg These computational models help interpret experimental results from in vitro assays and provide a quantum mechanical description of the antioxidant behavior, confirming that pathways like SPLET are highly favorable in polar solvents. bas.bgresearchgate.net

Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound are closely linked to its antioxidant properties and its ability to modulate key signaling pathways involved in the inflammatory response.

A central mechanism in the anti-inflammatory action of 5-CQA and related compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. uthsc.edumdpi.com NF-κB is a pro-inflammatory transcription factor that controls the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. mdpi.com

Studies have demonstrated that caffeoylquinic acid derivatives can inhibit the activation of NF-κB. uthsc.edumdpi.comthegoodscentscompany.com For example, in cells stimulated with pro-inflammatory agents like TNF-α, treatment with CQA derivatives has been shown to suppress the transcriptional activity of NF-κB. mdpi.com This inhibition prevents the downstream production of inflammatory mediators, thereby dampening the inflammatory cascade. The ability to modulate both the Nrf2 and NF-κB pathways highlights the compound's dual capacity to enhance cytoprotective responses while suppressing inflammatory ones.

Data Tables

Table 1: Summary of Antioxidant Mechanisms of this compound

Mechanism TypeSpecific PathwayKey Molecular FeaturesOutcome
Direct Antioxidant Hydrogen Atom Transfer (HAT)Phenolic hydroxyl groups on the caffeoyl moiety bas.bgNeutralization of free radicals
Electron Transfer (ET) / SPLETCatechol structure bas.bgresearchgate.netNeutralization of free radicals
Metal Ion ChelationCatechol structure science.govSequestration of pro-oxidant metals like Fe²⁺
Indirect Antioxidant Endogenous Pathway ActivationActivation of Nrf2 signaling nih.govmdpi.comUpregulation of antioxidant enzymes (e.g., HO-1) google.com

Table 2: Research Findings on NF-κB Inhibition by Caffeoylquinic Acid Derivatives

Study FocusCell/Model SystemInducing AgentKey FindingReference
Anti-wrinkle EffectHaCaT CellsTNF-α/IFN-γTCQA (a related CQA) significantly reduced NF-κB luciferase activity. mdpi.com
Anti-inflammatory AgentsA549 CellsTNF-αQuinic acid derivatives inhibit NF-κB activation. uthsc.edu
Adipose Tissue InflammationSprague-Dawley RatsHigh-Fat Diet5-CQA affects the NF-κB signaling pathway in adipose tissue. thegoodscentscompany.com

Table of Mentioned Compounds

Cellular Models for Investigating Anti-inflammatory Effects

The anti-inflammatory properties of this compound, commonly known as chlorogenic acid, have been extensively investigated using various in vitro cellular models. These models are crucial for elucidating the molecular mechanisms by which this compound exerts its effects. Key cell lines, including macrophage, microglial, and keratinocyte models, have been instrumental in these studies. Typically, an inflammatory response is induced in these cells using agents like lipopolysaccharide (LPS), and the subsequent modulatory effects of this compound are observed.

Macrophage Models (e.g., RAW 264.7)

Murine macrophage cell lines, particularly RAW 264.7, are widely used to screen for anti-inflammatory activity. When stimulated with LPS, these cells mimic an acute inflammatory response by producing a range of pro-inflammatory mediators.

Research has consistently shown that this compound significantly inhibits the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net This inhibition is accompanied by a dose-dependent downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade. nih.govfrontiersin.org

Furthermore, the compound effectively attenuates the secretion of several pro-inflammatory cytokines. Studies have demonstrated a marked reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner following treatment with this compound. nih.govresearchgate.netnih.gov The underlying mechanism for these effects is often attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govresearchgate.netnih.gov By preventing the nuclear translocation of NF-κB, this compound suppresses the transcription of numerous inflammation-related genes. nih.gov Some studies also point to the involvement of the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Microglial Cell Models (e.g., BV2)

BV2 cells, an immortalized murine microglial cell line, serve as a primary model for studying neuroinflammation. nih.gov Microglia are the resident immune cells of the central nervous system (CNS), and their over-activation is implicated in various neurodegenerative diseases.

In LPS-stimulated BV2 cells, this compound has been shown to significantly decrease the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. nih.govnih.gov This suggests a potential neuroprotective role for the compound. The mechanism of action in these cells involves the modulation of the Toll-like receptor 4 (TLR4) mediated signaling pathway. nih.govnih.gov Research indicates that the compound can reduce the expression of TLR4 and its downstream signaling adaptors, MyD88 and TRIF, ultimately leading to the inhibition of NF-κB activation. nih.govnih.gov In studies using herpes simplex virus (HSV)-1 to induce inflammation in BV2 cells, this compound was also found to inhibit the inflammatory response by suppressing the TLR2/TLR9-Myd88 signaling pathways. merckmillipore.com

Human Keratinocyte Models (e.g., HaCaT)

Human keratinocyte cell lines like HaCaT are used to investigate inflammation related to skin disorders. Oxidative stress is a key trigger for inflammatory responses in the skin. One study found that caffeoylquinic acid derivatives, including this compound, could inhibit the generation of reactive oxygen species (ROS) in HaCaT cells, with IC50 values ranging from 0.94 to 28.40 μM. sci-hub.ru This antioxidant activity is crucial for mitigating oxidative stress-induced damage and inflammation in skin cells.

Cell ModelInflammatory StimulusKey FindingsProposed Mechanism of Action
RAW 264.7 Macrophages Lipopolysaccharide (LPS)Inhibited production of NO, iNOS, COX-2, TNF-α, IL-1β, and IL-6. nih.govresearchgate.netnih.govspandidos-publications.comInhibition of NF-κB and MAPK signaling pathways. nih.govnih.gov
BV2 Microglia Lipopolysaccharide (LPS)Reduced levels of TNF-α, IL-6, IL-1β, and IFN-α. nih.govnih.govInhibition of TLR4/MyD88/TRIF/NF-κB pathway. nih.govnih.gov
BV2 Microglia Herpes Simplex Virus-1 (HSV-1)Attenuated release of TNF-α and IL-6. merckmillipore.comSuppression of TLR2/TLR9-Myd88 signaling pathways. merckmillipore.com
HaCaT Keratinocytes Not specified (ROS generation)Inhibited generation of Reactive Oxygen Species (ROS). sci-hub.ruAntioxidant activity. sci-hub.ru

Analytical Methodologies and Characterization of Trans 5 O Caffeoyl D Quinate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating trans-5-O-caffeoyl-D-quinate from complex mixtures, such as plant extracts. The separation is essential due to the presence of multiple isomers with similar chemical properties. ohsu.edu

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation of chlorogenic acid isomers. nih.gov The separation of this compound from its isomers, such as 3-O-caffeoylquinic acid and 4-O-caffeoylquinic acid, is typically achieved on a reverse-phase C18 column. oup.comresearchgate.net The elution order of these isomers is a key identifying feature, with 3-O-caffeoylquinic acid generally eluting first, followed by this compound, and then 4,5-dicaffeoylquinic acid eluting last. nih.govresearchgate.net

The relative retention times and the intensity of the peaks in the chromatogram are used for tentative identification and quantification. For instance, in an analysis of Helichrysum italicum, the most abundant caffeoylquinic acid isomer was identified as 5-O-caffeoylquinic acid based on its retention time and comparison with literature data. nih.gov However, the co-elution of isomers can still pose a challenge, necessitating the use of more advanced techniques for unambiguous identification. mdpi.com

CompoundTypical Elution OrderReference
3-O-caffeoylquinic acid1 nih.govresearchgate.net
This compound2 nih.govresearchgate.net
4,5-dicaffeoylquinic acid3 researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.govacs.org This is particularly beneficial for resolving complex mixtures of chlorogenic acids. nih.govacs.org The use of sub-2 µm particle columns in UHPLC systems leads to sharper peaks and better separation of closely eluting isomers. oup.com

UHPLC coupled with high-resolution mass spectrometry has become a powerful tool for the comprehensive profiling of chlorogenic acids in various matrices. nih.govacs.orgmdpi.com This combination allows for the confident identification and quantification of a large number of compounds, including minor isomers that might be missed with standard HPLC methods. nih.govacs.org

Mass Spectrometry for Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound. It provides information about the molecular weight and fragmentation pattern of the molecule, which are unique fingerprints for its identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like chlorogenic acids. researchgate.net In negative ion mode, this compound typically shows a prominent deprotonated molecular ion [M-H]⁻ at m/z 353. nih.govresearchgate.net This accurate mass measurement is the first step in its identification.

The ESI-MS spectra can also provide some structural information based on the relative abundance of fragment ions, although tandem MS is required for detailed structural elucidation. researchgate.net ESI-MS is often used in conjunction with HPLC or UHPLC for LC-MS analysis, allowing for the separation and identification of multiple compounds in a single run. ebi.ac.uk

Tandem Mass Spectrometry (MS/MS, MSn) and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for the structural elucidation of isomers. It involves the isolation of the precursor ion (e.g., [M-H]⁻ of this compound) and its subsequent fragmentation to produce a characteristic spectrum of product ions. The fragmentation pattern provides detailed information about the structure of the molecule, including the position of the caffeoyl group on the quinic acid moiety. sci-hub.se

For this compound, the MS/MS spectrum in negative ion mode is characterized by specific fragment ions. The base peak is often the [quinic acid-H]⁻ ion at m/z 191. researchgate.net Other characteristic fragment ions include those corresponding to the caffeoyl moiety at m/z 179 and 135. oup.com The relative intensities of these fragment ions can help to distinguish between different caffeoylquinic acid isomers. For example, while both 3-O- and 5-O-caffeoylquinic acid produce a base peak at m/z 191, the ion at m/z 179 is typically more significant for the 3-O-isomer. researchgate.net

Precursor Ion (m/z)Fragment Ion (m/z)AssignmentReference
353 [M-H]⁻191[quinic acid-H]⁻ researchgate.net
179[caffeic acid-H]⁻ oup.com
135Fragment of caffeoyl moiety oup.com

Application of Metabolomics for Elucidating Accumulation Patterns

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in understanding the accumulation patterns of this compound in response to various stimuli. mdpi.com By employing techniques like LC-MS-based metabolomics, researchers can simultaneously measure the levels of numerous metabolites, including this compound and its isomers, providing a comprehensive view of the metabolic state. ebi.ac.uk

These studies have revealed that the accumulation of this compound can be influenced by factors such as genetic differences between plant cultivars and environmental stresses like water deficit. researchgate.net For example, metabolomic analysis of different tomato grafts showed varying levels of this compound, suggesting a genetic basis for its accumulation. oup.com Such metabolomic approaches, often combined with transcriptomic data, are crucial for elucidating the biosynthetic pathways and regulatory networks governing the production of this important compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of caffeoylquinic acids. nih.gov It provides detailed information about the carbon skeleton and the specific location of the caffeoyl group on the quinic acid moiety.

¹H NMR and ¹³C NMR Spectral Analysis of Caffeoylquinic Acids

The ¹H and ¹³C NMR spectra of caffeoylquinic acids exhibit characteristic signals for both the caffeoyl and quinic acid portions of the molecule. For this compound (also known as neochlorogenic acid), the signals corresponding to the caffeoyl group are readily identifiable. nih.govmdpi.com These include the trans-olefinic protons (H-7' and H-8') with a large coupling constant (around 15.9 Hz) and the protons of the ABX system on the aromatic ring (H-2', H-5', H-6'). nih.govmdpi.com

The position of the caffeoyl group on the quinic acid ring is determined by observing the downfield shift of the proton attached to the esterified carbon. mdpi.com In the case of 5-O-caffeoylquinic acid, the H-5 proton of the quinic acid moiety is acylated, leading to a significant downfield shift to approximately 5.3 ppm, compared to the 3.7-4.1 ppm range for unesterified positions. nih.govmdpi.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for the complete assignment of all proton and carbon signals and for confirming the connectivity between the caffeoyl and quinic acid moieties. nih.govnih.gov For instance, HMBC correlations between the ester carbonyl carbon (C-9) of the caffeoyl group and the H-5 proton of the quinic acid ring definitively confirm the 5-O-acylation site. mdpi.com

Below are representative NMR spectral data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in MeOD)

Position ¹³C Chemical Shift (δc) ¹H Chemical Shift (δH, mult., J in Hz)
Quinic Acid Moiety
1 76.5 -
2 38.3 2.13 (m), 2.21 (m)
3 71.3 4.18 (m)
4 73.1 3.78 (dd, 7.3, 3.2)
5 72.8 5.34 (m)
6 39.0 2.09 (m), 2.33 (m)
7 (COOH) 177.8 -
Caffeoyl Moiety
1' 127.8 -
2' 115.3 7.06 (d, 2.0)
3' 146.7 -
4' 149.6 -
5' 116.4 6.79 (d, 8.2)
6' 122.9 6.96 (dd, 8.2, 2.0)
7' 147.8 7.60 (d, 15.9)
8' 115.0 6.31 (d, 15.9)
9' (C=O) 169.1 -

Data compiled from literature sources. nih.gov

Derivatization Strategies for Enhanced Spectroscopic Analysis (e.g., TMS derivatives)

While NMR is powerful for pure compounds, the analysis of complex mixtures often benefits from hyphenated chromatographic and spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). However, the low volatility and high polarity of caffeoylquinic acids necessitate a derivatization step to make them amenable to GC analysis. nih.govresearchgate.net

Trimethylsilylation (TMS) is a common derivatization technique where active hydrogens in functional groups (-OH, -COOH) are replaced by a trimethylsilyl (B98337) group. nih.govresearchgate.net This process increases the volatility and thermal stability of the analyte. For a compound like 5-O-caffeoyl-D-quinate, multiple TMS groups can be added to the hydroxyl and carboxyl groups. The resulting TMS-derivatized molecule can be readily analyzed by GC-MS, which provides both retention time data for separation and mass spectra for identification. nih.gov The mass spectra of these derivatives are often available in searchable databases, facilitating the identification of known compounds in complex plant extracts. nih.govresearchgate.net

Analytical Challenges in the Identification and Nomenclature of Caffeoylquinic Acid Isomers

The structural diversity of CQAs, arising from different acylation positions (regioisomerism) and spatial arrangements (stereoisomerism), presents significant analytical hurdles. csir.co.zaresearchgate.net

Regioisomeric Discrimination by Chromatographic and Spectroscopic Methods

Distinguishing between CQA regioisomers, such as 3-O-caffeoylquinic acid, 4-O-caffeoylquinic acid, and 5-O-caffeoylquinic acid, is a non-trivial task. While NMR provides definitive identification, it is not always practical for high-throughput screening of plant extracts. acs.org Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the method of choice for this purpose. csir.co.za

Different regioisomers often exhibit distinct retention times on reversed-phase HPLC columns, allowing for their chromatographic separation. nih.govmdpi.com Furthermore, tandem mass spectrometry (MS/MS or MSn) can differentiate isomers based on their unique fragmentation patterns. sci-hub.sescispace.com The fragmentation behavior is influenced by the position of the caffeoyl group, which affects the stability of the molecule and the ease of cleavage. For instance, the relative ease of removing the caffeoyl residue during fragmentation can vary between isomers. nih.govacs.org Hierarchical keys based on these characteristic fragmentation pathways have been developed to aid in the unambiguous identification of different CQA classes and their regioisomers without relying on authentic standards for each. nih.govscispace.com

Stereochemical Considerations in Isomer Assignment

Stereochemistry adds another layer of complexity to the analysis of caffeoylquinic acids. The quinic acid core contains four stereocenters, and the specific spatial arrangement of its substituents influences the molecule's properties. ohsu.edu The fragmentation patterns observed in mass spectrometry are dependent on the particular stereochemical relationships between the substituents on the quinic acid ring. scispace.com

This stereochemical dependence arises because specific conformers, which may place substituents in transient syn-diaxial relationships, can facilitate certain fragmentation pathways. scispace.com While mass spectrometry can provide clues, chromatographic methods are often essential for separating stereoisomers. The assignment of absolute stereochemistry, however, typically requires comparison with authentic standards or sophisticated techniques like NMR spectroscopy. nih.govcapes.gov.br The stereochemistry at carbon 1 of the quinic acid moiety is particularly important as it directly impacts the IUPAC nomenclature. nih.govohsu.edu

Addressing Inconsistencies in Caffeoylquinic Acid Nomenclature

A significant and persistent source of confusion in the scientific literature is the nomenclature of caffeoylquinic acids. scielo.brnih.govscielo.br The primary issue stems from a change in the numbering rules for the quinic acid ring by the International Union of Pure and Applied Chemistry (IUPAC).

Before 1976, the numbering of the quinic acid carbons was different from the system established by IUPAC that year. scielo.brscielo.brresearchgate.net The compound most commonly known as chlorogenic acid was historically designated as 3-O-caffeoylquinic acid. researchgate.netresearchgate.net However, under the new IUPAC rules, which prioritize giving substituents the lowest possible locants, this same molecule was renamed 5-O-caffeoylquinic acid. What is now correctly named 3-O-caffeoylquinic acid (neochlorogenic acid) corresponds to a different isomer. scielo.brscielo.br

Future Research Directions and Unanswered Questions Regarding Trans 5 O Caffeoyl D Quinate

Discovery and Functional Characterization of Novel Biosynthetic and Metabolic Enzymes

The biosynthesis of trans-5-O-caffeoyl-D-quinate, a major isomer of chlorogenic acid (CGA), is a complex process involving multiple enzymatic steps. mdpi.comnih.gov While key enzymes in the phenylpropanoid pathway leading to CGA have been identified, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT), the complete enzymatic machinery and its regulation are not fully understood. mdpi.comnih.govmdpi.comfrontiersin.org

Future research will focus on the discovery and functional characterization of novel enzymes involved in both the synthesis and metabolism of this compound and other caffeoylquinic acid (CQA) isomers. nih.govresearchgate.net This includes identifying enzymes responsible for the synthesis of di- and tri-caffeoylquinic acids. For instance, a new GDSL lipase-like enzyme capable of converting mono-CQAs into diCQAs has been recently identified in Ipomoea batatas. nih.govohsu.edu Furthermore, the enzymes that catalyze the interconversion between different CQA isomers remain an active area of investigation. nih.gov The discovery of novel enzymes is crucial for a comprehensive understanding of the metabolic grid of phenylpropanoids and for potential biotechnological applications aimed at enhancing the production of specific bioactive compounds. harvard.edu

Implementation of Systems Biology Approaches for Pathway Elucidation

To unravel the intricate regulatory networks governing the biosynthesis of this compound, systems biology approaches are becoming indispensable. Techniques such as transcriptomics and proteomics are being employed to identify key genes and proteins that are differentially expressed in response to various developmental or environmental cues that lead to CGA accumulation. researchgate.netnih.gov

For example, transcriptomic analysis in mulberry leaves and apple fruit has successfully identified numerous differentially expressed genes encoding enzymes involved in CGA biosynthesis. mdpi.comnih.gov Integrated multi-omic analyses, combining transcriptomics, proteomics, and metabolomics, provide a more holistic view of the metabolic fluxes and regulatory mechanisms. researchgate.netcore.ac.uk These approaches can help identify not only the structural genes of the pathway but also the transcription factors that regulate their expression. frontiersin.orgresearchgate.net Correlation network analysis, integrating metabolomic and transcriptomic data, can further reveal system-wide consequences of genetic perturbations and identify new genes with putative roles in phenolic metabolism. core.ac.uk

Advanced Structural Biology Investigations of Enzymes Involved in Synthesis and Metabolism

Understanding the three-dimensional structure of enzymes is paramount to elucidating their catalytic mechanisms and substrate specificity. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in providing detailed insights into the enzymes involved in the biosynthesis and metabolism of this compound.

Structural studies on hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferases (HCT/HQT) from coffee have already provided a basis for understanding their substrate specificity. nih.govresearchgate.net Future investigations will likely focus on obtaining high-resolution structures of these and other key enzymes, such as p-coumarate 3-hydroxylase (C3'H) and the newly discovered GDSL lipase-like enzymes, in complex with their substrates and products. frontiersin.orgnih.govresearchgate.net These structural insights, combined with site-directed mutagenesis, will allow researchers to pinpoint critical amino acid residues involved in catalysis and substrate recognition, paving the way for enzyme engineering to produce specific CQA isomers. researchgate.net Furthermore, structural studies of bacterial chlorogenic acid esterases can provide insights into the enzymatic breakdown of these compounds. chapman.edu

Refinement of Structure-Activity-Mechanism Relationships for Precision Studies

The biological activity of caffeoylquinic acids is closely linked to their chemical structure, including the number and position of the caffeoyl groups on the quinic acid moiety. researchgate.net Future research will focus on refining the structure-activity-mechanism relationships to understand how specific isomers of CQA exert their effects at a molecular level.

This involves correlating the precise chemical structure of isomers like this compound with their biological activities. researchgate.net For example, studies have shown that the number of caffeoyl groups can influence the antioxidant capacity. researchgate.net Understanding these relationships is crucial for designing precision studies to investigate the specific molecular targets and signaling pathways modulated by individual CQA isomers. This knowledge will be critical for developing targeted applications in various fields.

Development of Comprehensive Analytical Standards and Protocols for Isomeric Purity

A significant challenge in the study of caffeoylquinic acids is the presence of numerous isomers with similar physicochemical properties, making their separation and quantification difficult. ohsu.eduusask.ca The lack of commercially available, pure analytical standards for all CQA isomers hinders accurate bioactivity assessment and comparative studies. nih.govresearchgate.net

Q & A

Q. Q1: What experimental methods are recommended for identifying and quantifying trans-5-O-caffeoyl-D-quinate in plant extracts?

Methodological Answer:

  • Use reverse-phase HPLC with UV detection (λ = 320 nm) for baseline separation of caffeoylquinic acid isomers. Pair with mass spectrometry (LC-MS/MS) for structural confirmation via fragmentation patterns .
  • Validate quantification using external calibration curves with certified reference standards. Include internal standards (e.g., chlorogenic acid derivatives) to correct for matrix effects .

Q. Q2: How can researchers determine the physicochemical stability of this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to controlled temperatures (4°C, 25°C, 40°C), humidity (75% RH), and light (ICH Q1B photostability guidelines). Monitor degradation via UV-Vis spectroscopy and HPLC at intervals (0, 1, 3, 6 months) .
  • Apply Arrhenius kinetics to predict shelf life under standard storage conditions .

Advanced Research Questions

Q. Q3: How can contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects) be systematically resolved?

Methodological Answer:

  • Perform dose-response assays across multiple cell lines (e.g., HepG2, RAW264.7) to identify context-dependent effects. Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .
  • Conduct meta-analyses of published datasets to isolate variables such as purity (>95% by HPLC), solvent (DMSO vs. ethanol), and assay type (DPPH vs. ORAC) that may explain discrepancies .

Q. Q4: What strategies are effective for elucidating the enzymatic biosynthesis pathway of this compound in non-model plant species?

Methodological Answer:

  • Employ RNA-Seq to identify candidate genes homologous to 5-O-(4-coumaroyl)-D-quinate 3′-monooxygenase (EC 1.14.14.96) . Validate enzyme activity via in vitro assays with heterologously expressed proteins and LC-MS detection of reaction products .
  • Use knockout mutants (CRISPR/Cas9) or silencing RNA to confirm gene function in planta .

Q. Q5: How can researchers ensure reproducibility when studying this compound’s pharmacokinetics in animal models?

Methodological Answer:

  • Standardize protocols for biofluid collection (plasma, urine) and sample preparation (protein precipitation with acetonitrile). Use isotope-labeled internal standards (e.g., d3-caffeoylquinic acid) for LC-MS/MS quantification .
  • Adhere to FAIR data principles : Publish raw LC-MS chromatograms, calibration data, and animal husbandry details in repositories like MetaboLights .

Data Analysis & Interpretation

Q. Q6: What statistical approaches are optimal for analyzing dose-dependent effects of this compound in high-throughput screening assays?

Methodological Answer:

  • Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons.
  • Address batch effects via ComBat normalization or z-score transformation .

Q. Q7: How can multi-omics integration (metabolomics, transcriptomics) clarify the role of this compound in plant stress responses?

Methodological Answer:

  • Perform weighted gene co-expression network analysis (WGCNA) to link metabolite abundance (LC-MS data) with stress-responsive gene modules .
  • Validate hypotheses via transgenic overexpression of key biosynthetic enzymes and stress phenotyping (e.g., drought tolerance assays) .

Research Design & Validation

Q. Q8: What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s anti-inflammatory properties?

Methodological Answer:

  • For mechanistic studies , use primary macrophages (e.g., THP-1 cells) with LPS-induced inflammation models. Measure cytokine secretion (ELISA) and NF-κB activation (luciferase reporter assays) .
  • For translational relevance , prioritize rodent models of chronic inflammation (e.g., DSS-induced colitis) with pharmacokinetic profiling to confirm bioavailability .

Q. Q9: How can researchers validate this compound as a dietary biomarker in human cohort studies?

Methodological Answer:

  • Design nested case-control studies with repeated 24-hour dietary recalls and serum metabolomics. Use Spearman’s correlation to link intake levels with plasma concentrations .
  • Control for confounding variables (e.g., gut microbiota composition via 16S rRNA sequencing) .

Transparency & Reproducibility

Q. Q10: What minimal metadata should accompany publications on this compound to enable experimental replication?

Methodological Answer:

  • Include detailed chromatographic parameters (column type, gradient program), MS instrument settings (ionization mode, collision energy), and raw data files (mzML format) .
  • For in vivo studies, report ARRIVE 2.0 guidelines compliance, including randomization methods and blinding protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.